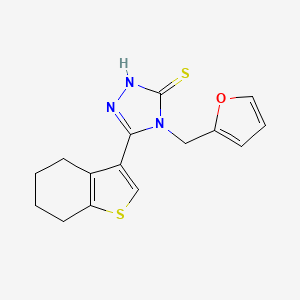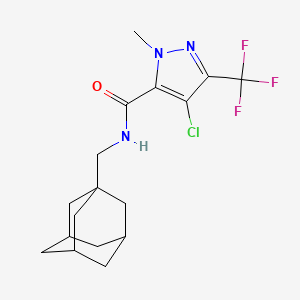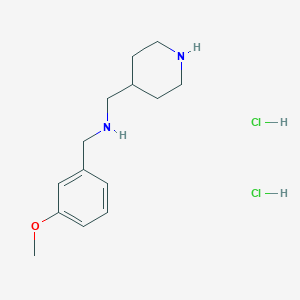![molecular formula C19H13N3O6 B4743903 3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4743903.png)
3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxalinone core, which is known for its diverse biological activities, and is functionalized with a 2-furyl and a 2-nitrobenzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: This step involves the condensation of an o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxalinone core.
Introduction of the 2-Furyl Group: The 2-furyl group can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group is typically introduced through an etherification reaction. This involves the reaction of the quinoxalinone derivative with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The quinoxalinone core can be reduced to a dihydroquinoxalinone using reducing agents such as sodium borohydride.
Substitution: The 2-furyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides in the presence of Lewis acids.
Major Products
Reduction of Nitro Group: Formation of 3-(2-furyl)-1-[(2-aminobenzyl)oxy]-2(1H)-quinoxalinone.
Reduction of Quinoxalinone Core: Formation of 3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-1,2-dihydroquinoxalinone.
Aplicaciones Científicas De Investigación
3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Photochemistry: The 2-nitrobenzyl group acts as a photoremovable protecting group, making the compound useful in the development of light-controlled drug delivery systems.
Materials Science: The compound’s unique electronic properties are explored for use in organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves its interaction with biological macromolecules. The nitrobenzyl group can be activated by light to release the active quinoxalinone moiety, which then interacts with DNA or proteins, leading to biological effects such as inhibition of cell proliferation. The compound’s ability to undergo photochemical reactions allows for precise spatial and temporal control of its activity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl caged compounds: These compounds also feature a nitrobenzyl group but differ in their electronic properties due to the presence of methoxy groups.
2-Nitrobenzyl derivatives: These are widely used as photoremovable protecting groups in various chemical and biological applications.
Uniqueness
3-(2-furyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is unique due to the combination of its quinoxalinone core and the specific functional groups attached to it. This combination imparts distinct photochemical and biological properties, making it a versatile compound for research in multiple fields.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-[(2-nitrophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c23-19-18(17-10-5-11-27-17)20(24)15-8-3-4-9-16(15)21(19)28-12-13-6-1-2-7-14(13)22(25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWNKZWODGKBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4743832.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4743848.png)

![3-butyl-5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4743863.png)
![6-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4743864.png)
![2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B4743872.png)
![(5Z)-5-(2-butoxybenzylidene)-2-thien-2-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4743879.png)

![3-[(2,5-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4743886.png)
![3-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4743896.png)
![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4743897.png)
![methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B4743910.png)
